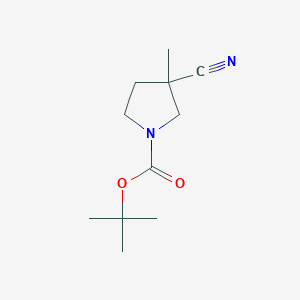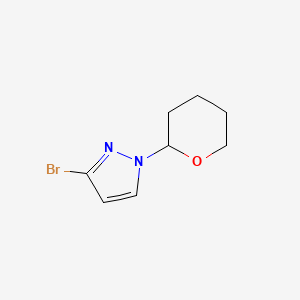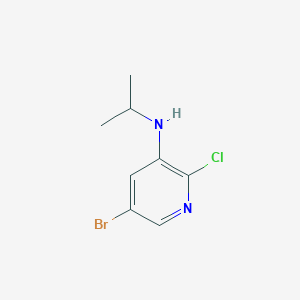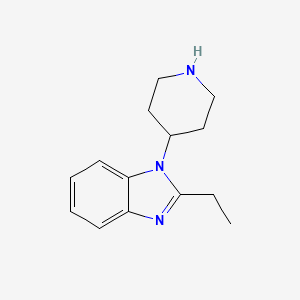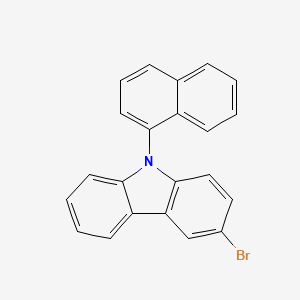
3-Bromo-9-(naphtalène-1-yl)-9H-carbazole
Vue d'ensemble
Description
3-Bromo-9-(naphthalen-1-yl)-9H-carbazole is a useful research compound. Its molecular formula is C22H14BrN and its molecular weight is 372.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Électronique organique
3-Bromo-9-(naphtalène-1-yl)-9H-carbazole: est utilisé dans le développement de diodes électroluminescentes organiques (OLED) bleues fluorescentes. Ses dérivés ont été synthétisés pour servir de matériaux émissifs fluorescents bleus, contribuant à l’avancement de la technologie OLED avec des applications dans les écrans et l’éclairage .
Recherche pharmaceutique
En recherche pharmaceutique, ce composé a été étudié pour son potentiel en conception de médicaments. Il a été utilisé dans des études relatives à la protéine de pointe du SRAS-CoV-2, indiquant sa pertinence dans les recherches sur les cibles thérapeutiques pour le traitement de la COVID-19 .
Science des matériaux
Les dérivés du composé sont importants en science des matériaux, en particulier dans la synthèse de nouveaux dérivés de l’anthracène. Ces dérivés sont importants pour créer des matériaux ayant des propriétés optiques et électroniques spécifiques, qui peuvent être appliqués dans diverses technologies, notamment les capteurs et les cellules photovoltaïques .
Synthèse chimique
9-(1-Naphthyl)-3-bromocarbazole: joue un rôle d’intermédiaire dans la synthèse de molécules organiques complexes. Son atome de brome peut servir de site réactif pour des transformations chimiques ultérieures, ce qui en fait un élément de construction précieux en synthèse organique .
Cellules photovoltaïques
Ce composé est également pertinent dans le contexte des cellules photovoltaïques, où ses dérivés peuvent être utilisés pour améliorer l’efficacité de l’absorption de la lumière et de la conversion d’énergie. La recherche sur ces matériaux est cruciale pour le développement de cellules solaires plus efficaces .
Chimie analytique
En chimie analytique, les dérivés du This compound sont utilisés comme réactifs et étalons pour diverses techniques analytiques. Ces composés aident à la détection et à la quantification précises d’autres substances .
Propriétés
IUPAC Name |
3-bromo-9-naphthalen-1-ylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrN/c23-16-12-13-22-19(14-16)18-9-3-4-10-21(18)24(22)20-11-5-7-15-6-1-2-8-17(15)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWVKYHIDBPQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732395 | |
| Record name | 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934545-83-2 | |
| Record name | 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-9-(1-naphthyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
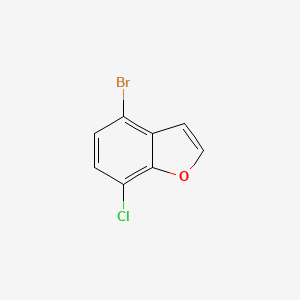
![6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine](/img/structure/B1526617.png)
![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1526619.png)

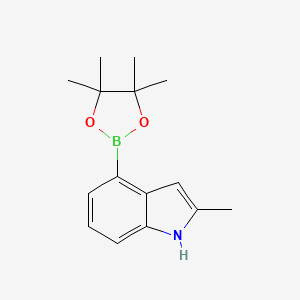
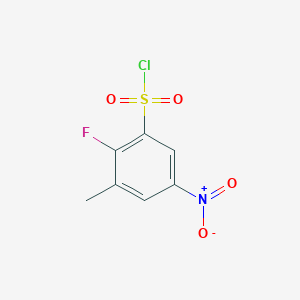
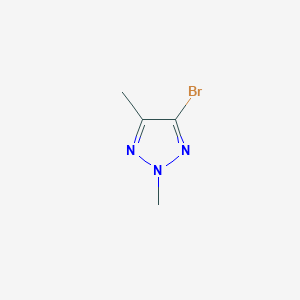
![4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate](/img/structure/B1526627.png)
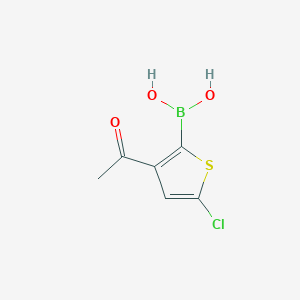
![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1526633.png)
